(5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolidinone Core: This step often involves the reaction of a thioamide with an α-halo carbonyl compound under basic conditions to form the thiazolidinone ring.
Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Etherification: The phenoxyethoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkyl halide.
Aldol Condensation: The final step involves an aldol condensation to introduce the ethylidene group, using an aldehyde and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine under mild reducing conditions.
Substitution: The phenoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate (K2CO3).
Major Products
Amino derivatives: from the reduction of the nitro group.
Thiazolidine derivatives: from the reduction of the thiazolidinone ring.
Substituted ethers: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with thiazolidinone cores have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. The presence of the nitro group and the phenoxyethoxy moiety may enhance these activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Thiazolidinone derivatives have been investigated for their anticancer, antidiabetic, and antiviral properties.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of (5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinone derivatives can interact with enzymes by binding to their active sites, thereby inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-{[2-(2,4-dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the phenoxyethoxy group, in particular, may enhance its solubility and bioavailability compared to other thiazolidinone derivatives.
This compound , covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C20H18N2O5S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2O5S2/c1-2-21-19(23)18(29-20(21)28)13-14-12-15(22(24)25)8-9-17(14)27-11-10-26-16-6-4-3-5-7-16/h3-9,12-13H,2,10-11H2,1H3/b18-13+ |
InChI Key |
YRGPCTXCPBZJFZ-QGOAFFKASA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.